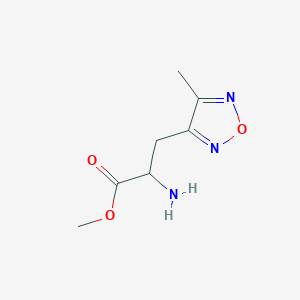![molecular formula C6H9ClN2S B13560926 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is a chemical compound belonging to the class of heterocyclic compounds It features a cyclopentane ring fused with a pyrazole ring, and it contains a thiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentapyrazole core. Subsequent functionalization with thiol groups and hydrochloride formation can be achieved through various chemical reactions, including nucleophilic substitution and acid-base reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a thiol group.
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride: Another derivative with a carboxylic acid group at a different position.
Uniqueness
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H9ClN2S |
|---|---|
Molecular Weight |
176.67 g/mol |
IUPAC Name |
2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazole-3-thione;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH/c9-6-4-2-1-3-5(4)7-8-6;/h1-3H2,(H2,7,8,9);1H |
InChI Key |
SRWPCLYANGYWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NNC2=S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


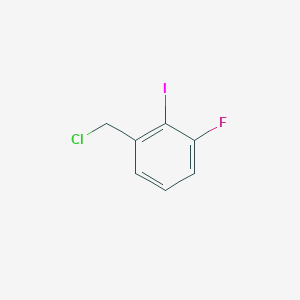
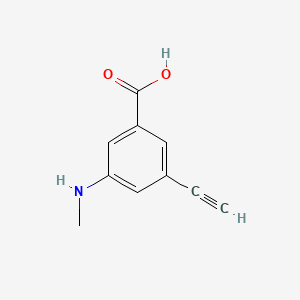
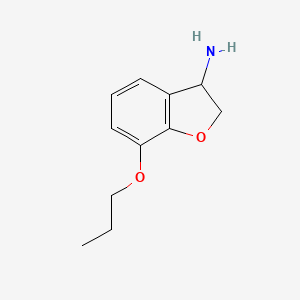
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
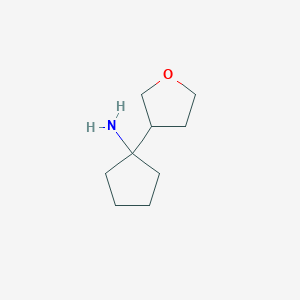
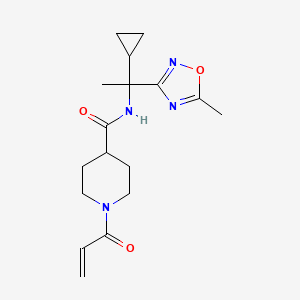
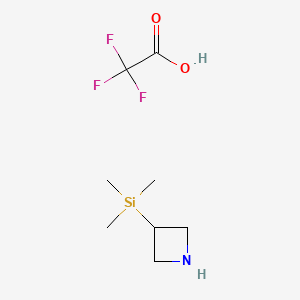

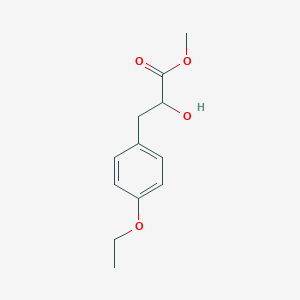
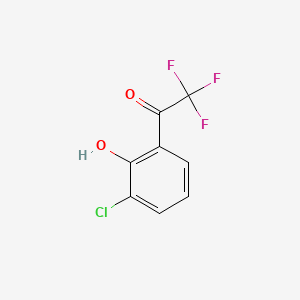

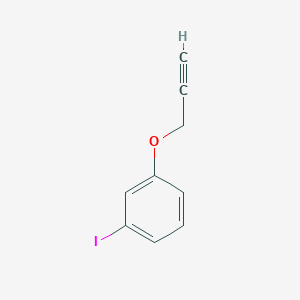
![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
